molecular formula C19H20ClN3O2S B313576 3-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-1-(3-METHYLBENZOYL)THIOUREA

3-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-1-(3-METHYLBENZOYL)THIOUREA

Cat. No.: B313576
M. Wt: 389.9 g/mol
InChI Key: MZRDZTMJZMYCPF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)thiourea typically involves the reaction of 3-chloro-4-morpholin-4-ylphenylamine with 3-methylbenzoyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)thiourea is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.

Medicine

In medicinal chemistry, N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)thiourea could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)thiourea depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)urea
  • N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)guanidine
  • N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)carbamate

Uniqueness

N-(3-chloro-4-morpholin-4-ylphenyl)-N’-(3-methylbenzoyl)thiourea is unique due to the presence of both the morpholine and thiourea moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H20ClN3O2S

Molecular Weight

389.9 g/mol

IUPAC Name

N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-3-methylbenzamide

InChI

InChI=1S/C19H20ClN3O2S/c1-13-3-2-4-14(11-13)18(24)22-19(26)21-15-5-6-17(16(20)12-15)23-7-9-25-10-8-23/h2-6,11-12H,7-10H2,1H3,(H2,21,22,24,26)

InChI Key

MZRDZTMJZMYCPF-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCOCC3)Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCOCC3)Cl

Origin of Product

United States

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